molecular formula C19H22N2O B14125015 N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide

N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide

Cat. No.: B14125015
M. Wt: 294.4 g/mol
InChI Key: MPXRKZWZBSWVQX-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide typically involves the reaction of 2-aminophenyl derivatives with cyclopentyl and phenylacetamide precursors. One common method includes the condensation of 2-aminophenylamine with cyclopentyl acetic acid derivatives in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide is unique due to its combination of a cyclopentyl ring and a phenylacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-cyclopentyl-2-phenylacetamide

InChI

InChI=1S/C19H22N2O/c20-16-12-6-7-13-17(16)21-19(22)18(15-10-4-5-11-15)14-8-2-1-3-9-14/h1-3,6-9,12-13,15,18H,4-5,10-11,20H2,(H,21,22)

InChI Key

MPXRKZWZBSWVQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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